molecular formula C16H23BrN2O4S B2836943 tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate CAS No. 1233958-33-2

tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate

Cat. No. B2836943
CAS RN: 1233958-33-2
M. Wt: 419.33
InChI Key: OACZBEDXYOHKIY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23BrN2O4S and a molecular weight of 419.33 . It is used for research and development .

Scientific Research Applications

Synthesis of Related Compounds

Research demonstrates the synthesis of various piperidine derivatives, which are key intermediates in the production of pharmaceuticals. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a significant intermediate of Vandetanib, synthesized through acylation, sulfonation, and substitution steps with a total yield of 20.2% (Min Wang et al., 2015). This illustrates the compound's role in developing kinase inhibitors, indicating potential pathways where tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate could be utilized similarly.

Catalysis and Chemical Transformations

The compound's structural features, such as the tert-butyl and sulfonamide groups, suggest its utility in catalytic processes and chemical transformations. For example, tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (D. Wustrow & L. Wise, 1991). This suggests that tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate could serve as a versatile intermediate in synthesizing biologically active compounds or as a building block in coupling reactions.

Kinetics and Mechanistic Studies

Additionally, research involving similar compounds has focused on understanding the kinetics and mechanisms of their reactions. For instance, studies on the kinetics of phenol alkylation using tert-butyl alcohol with sulfonic acid functional ionic liquid catalysts shed light on the efficiency and selectivity of such reactions (P. Elavarasan et al., 2011). This information could inform the optimization of reaction conditions for processes involving tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate, highlighting its potential in fine chemical synthesis and the development of new catalytic methods.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth and seek medical advice . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl 4-[(2-bromophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-8-12(9-11-19)18-24(21,22)14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACZBEDXYOHKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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